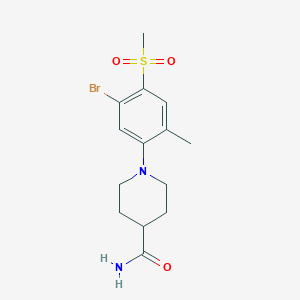
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with various reagents and conditions to achieve the desired substitution patterns on the aromatic ring and the piperidine nucleus. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as described in the first paper, involves a regioselective reaction with methylamine and subsequent bromination to introduce the bromo substituent . Similarly, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling reactions and substitutions under controlled pH conditions . These methods could potentially be adapted for the synthesis of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a piperidine ring attached to a phenyl ring with various substituents, including a bromo, a methyl, and a methylsulfonyl group. The positions of these substituents are crucial for the biological activity of the compound. The papers do not provide direct information on the molecular structure of this specific compound, but the described synthetic routes and characterization techniques, such as spectral analysis, could be used to deduce and confirm the structure of the synthesized compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitutions, regioselective reactions, and bromination . The O-substituted derivatives of sulfonamides are prepared through coupling reactions followed by substitutions at the oxygen atom . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and further functionalization of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide are not directly reported, the properties of similar compounds can provide some expectations. The presence of a bromo substituent and a sulfonyl group could affect the compound's polarity, solubility, and reactivity. The piperidine ring could influence the basicity and conformational stability of the molecule. The bioactivity of related compounds against enzymes such as lipoxygenase and cholinesterases suggests that the compound may also exhibit biological activity, which would be influenced by its physical and chemical properties .
Scientific Research Applications
Application 1: Organic Synthesis
- Methods and Procedures : The process involves a radical approach to protodeboronation paired with Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol, contributing to the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Application 2: Protein-Protein Interaction Inhibition
- Results : BRD3316 has shown efficacy in disrupting these protein-protein interactions, which is significant for understanding epigenetic regulation and potential therapeutic applications.
Application 3: Anti-Inflammatory and Analgesic Activities
- Results : Certain derivatives have shown comparable activities to known anti-inflammatory drugs, with promising ulcerogenic index values .
Application 4: Synthesis of Biaryl Methyl Sulfones
- Results : This method has enabled the efficient synthesis of a variety of biaryl methyl sulfones with high yields and selectivity .
Application 5: Development of Anti-Inflammatory Agents
- Results : Preliminary results indicate that some derivatives significantly reduce the production of key inflammatory cytokines, suggesting potential therapeutic applications .
Application 6: Proteomics Research
- Results : BRD3316 has facilitated the identification of novel protein-protein interactions, providing insights into the role of BET proteins in various biological processes .
Application 7: Antibacterial Activity
- Results : Some derivatives have displayed potent antibacterial activity, with one isopropyl substituted derivative showing a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .
Application 8: Anti-HIV Activity
- Results : A series of novel indolyl and oxochromenyl xanthenone derivatives have shown promising results in preliminary studies .
Application 9: Catalysis in Organic Synthesis
properties
IUPAC Name |
1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-9-7-13(21(2,19)20)11(15)8-12(9)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNWGFUNIFCJNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)C(=O)N)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157835 |
Source


|
| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide | |
CAS RN |
1000018-34-7 |
Source


|
| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


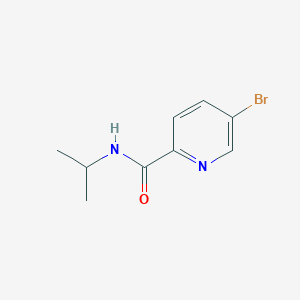
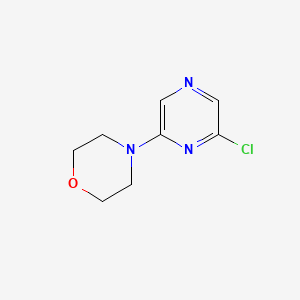

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

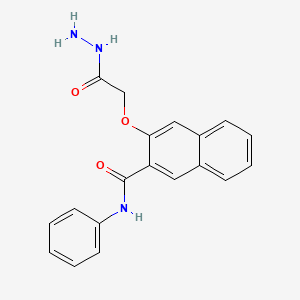
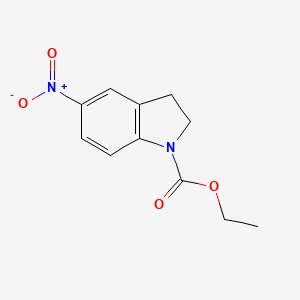

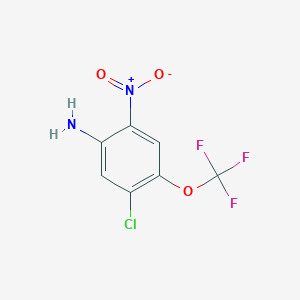
![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)
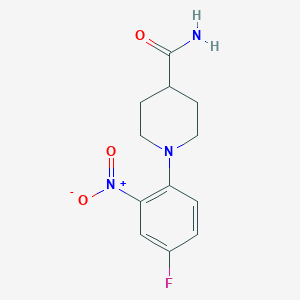
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)